2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl-
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Overview
Description
2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl- is a heterocyclic compound that belongs to the pyrimidinethione family. This compound is characterized by the presence of a pyrimidine ring with a thione group at the second position, a 4-methyl group, and a 6-(4-methoxyphenyl) substituent. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with acetone and ammonium acetate to form an intermediate, which is then subjected to further reactions to introduce the thione group and the methyl substituent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl- involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-4-phenyl-2(1H)-pyrimidinethione: Similar structure but with a phenyl group instead of a methyl group.
2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid: Contains a furochromen moiety instead of a pyrimidinethione ring.
Uniqueness
2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl and 6-(4-methoxyphenyl) groups enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H12N2OS |
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Molecular Weight |
232.30 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C12H12N2OS/c1-8-7-10(14-12(16)13-8)9-5-3-4-6-11(9)15-2/h3-7H,1-2H3,(H,13,14,16) |
InChI Key |
YBMYZPJFBAIAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=S)N1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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